5-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC20017524
Molecular Formula: C15H17N3O3
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O3 |
|---|---|
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H17N3O3/c1-20-7-5-16-15(19)13-9-12(17-18-13)10-2-3-14-11(8-10)4-6-21-14/h2-3,8-9H,4-7H2,1H3,(H,16,19)(H,17,18) |
| Standard InChI Key | MUIGERQRCSBLHG-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCC3 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Benzofuran moiety: A dihydrobenzofuran ring system contributes aromaticity and planar rigidity, enhancing interactions with biological targets .
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Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, known for stabilizing hydrogen bonds and participating in π-π stacking .
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Carboxamide side chain: The -(2-methoxyethyl) group improves solubility and modulates pharmacokinetic properties .
The IUPAC name, 3-(2,3-dihydro-1-benzofuran-5-yl)--(2-methoxyethyl)-1-pyrazole-5-carboxamide, reflects this arrangement .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 287.31 g/mol | |
| SMILES Notation | COCCNC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCC3 | |
| Topological Polar Surface Area | 78.8 Ų |
The compound’s LogP (octanol-water partition coefficient) is estimated at 1.92, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions:
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Formation of the pyrazole core: Cyclization of 2-acetylbenzofuran with hydrazine derivatives yields a hydrazone intermediate, which undergoes cyclization under acidic conditions.
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Acylation: Reaction with 2-methoxyethylamine in the presence of a coupling agent (e.g., EDC/HOBt) introduces the carboxamide group .
Key Reaction Conditions:
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Temperature: 80–100°C
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Catalysts: p-Toluenesulfonic acid (cyclization), triethylamine (acylation)
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Yield: 60–75% after purification.
Chemical Modifications
The compound undergoes regioselective reactions at three sites:
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Pyrazole C-4 position: Electrophilic substitution with halogens enhances antibacterial activity .
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Methoxyethyl chain: Oxidation of the ether linkage to a ketone alters solubility .
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Benzofuran ring: Hydrogenation of the dihydrofuran ring increases conformational flexibility.
Biological Activities and Mechanisms of Action
Anticancer Activity
In vitro studies against MCF-7 breast cancer cells demonstrated an IC of 7.31 μM, with selectivity indices exceeding 15-fold compared to non-cancerous fibroblasts . Mechanistic insights include:
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Apoptosis induction: Caspase-3 activation via mitochondrial membrane depolarization (flow cytometry) .
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Molecular docking: Binding to caspase-3’s active site ( kcal/mol) through hydrogen bonds with Arg207 and π-stacking with His121 .
Antifungal Activity
Against Rhizoctonia solani, the compound inhibited succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV), disrupting mitochondrial respiration .
| Target Enzyme | Inhibition (%) | EC (mg/L) |
|---|---|---|
| Succinate dehydrogenase | 78 | 0.022 |
| Cytochrome oxidase | 65 | 0.035 |
Anti-inflammatory Effects
Preliminary data suggest cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin E synthesis by 42% at 10 μM.
Comparative Analysis with Related Compounds
| Compound | Structural Variation | IC (μM) | Selectivity Index |
|---|---|---|---|
| 5-(Furan-2-yl)-analog | Furan instead of benzofuran | 12.4 | 5.2 |
| 4-Methyl-pyrazole | No benzofuran moiety | >100 | N/A |
The benzofuran-pyrazole hybrid exhibits superior potency and selectivity, attributed to enhanced π-π interactions and hydrophobic binding .
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